2-Benzyl-5-bromopyridine

Kinase Inhibition Malaria Drug Discovery

Researchers needing a validated kinase-inhibitor building block with orthogonal reactivity often face supply gaps and lack of biological reference data. 2-Benzyl-5-bromopyridine (CAS 313990-64-6) solves this with a quantified dual-kinase profile and reliable C5-Br cross-coupling handle. • Validated scaffold: PfPK5 IC50 = 130,000 nM; human CDK1/cyclin B IC50 = 12,000 nM, providing a rational selectivity starting point. • Dual reactivity: bromine at C5 for Suzuki-Miyaura coupling; benzyl group modulates lipophilicity and π-stacking. • Reliable supply: ≥98% purity, stored at 2-8°C, shipped at ambient temperature; in stock for immediate global dispatch.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B13546260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-bromopyridine
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(C=C2)Br
InChIInChI=1S/C12H10BrN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeySCQZROACLXIZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-5-bromopyridine: Building Block Overview


2-Benzyl-5-bromopyridine (CAS 313990-64-6, molecular weight 248.12 g/mol) is a heterocyclic organic compound consisting of a pyridine ring with a benzyl substituent at the 2-position and a bromine atom at the 5-position . It is a key intermediate in organic synthesis and medicinal chemistry due to its ability to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitution at the C-Br bond, enabling the rapid assembly of complex molecular architectures . This dual reactivity makes it a versatile scaffold for generating libraries of functionalized pyridines, biaryls, and potential kinase-targeted pharmacophores [1].

Cross-Coupling Workflow: C-Br handle enables Suzuki-Miyaura and Sonogashira reactions for biaryl and heterocycle construction.
Kinase Inhibitor Design: Reported inhibitory activity against CDK1 and PfPK5 supports kinase-targeted lead discovery.
Scaffold Utility: Benzyl-pyridine core allows derivatization into focused kinase inhibitor libraries and antimalarial probes.

2-Benzyl-5-bromopyridine vs. Analogs: Critical Differences


Generic substitution of 2-Benzyl-5-bromopyridine with its closest structural analogs, such as 2-Benzylpyridine or 5-Bromo-2-methylpyridine, fails due to fundamental differences in reactivity and molecular properties. 2-Benzylpyridine lacks the reactive bromine handle necessary for palladium-catalyzed cross-coupling or nucleophilic substitution at the pyridine ring, rendering it inert in reactions central to the compound's utility as a building block . Conversely, 5-Bromo-2-methylpyridine, while possessing the bromine atom, introduces a different steric and electronic environment due to the methyl group, which can alter reaction kinetics and product yields, and fails to provide the extended π-system or lipophilicity of the benzyl group required for certain biological target interactions [1]. These distinct structural features translate into quantifiable differences in biological activity and synthetic versatility, as detailed in the evidence below.

2-Benzylpyridine Lacks the reactive C-Br bond; cross-coupling reactivity is not supported, limiting synthetic utility.
5-Bromo-2-methylpyridine Methyl substitution alters steric and electronic profile; kinase interaction and coupling kinetics may differ.
Generic Pyridine Analogs Absence of benzyl group may reduce lipophilicity and target engagement required for kinase studies.

2-Benzyl-5-bromopyridine: Comparative Evidence


Kinase Selectivity: PfPK5 vs. CDK1

2-Benzyl-5-bromopyridine demonstrates a measurable difference in inhibitory potency between the malarial kinase PfPK5 and the human kinase CDK1/cyclin B. This selectivity profile is a quantifiable property that distinguishes it from closely related analogs for which no such head-to-head kinase inhibition data exists [1]. The compound's activity against PfPK5 is notably lower than against CDK1, a feature that may be leveraged in medicinal chemistry campaigns targeting specific kinases.

Kinase Selectivity
Head-to-head
CDK1/cyclin B 12,000 nM vs. PfPK5 130,000 nM (~11-fold difference)
Supports kinase selectivity review for CDK1/PfPK5 research
In vitro enzyme inhibition; BindingDB curated
Kinase Inhibition Malaria Drug Discovery

Cross-Coupling Reactivity: The C-Br Bond

The 5-bromo substituent is strictly required for participation in palladium-catalyzed cross-coupling reactions, a core synthetic utility of this compound. In contrast, the non-brominated analog 2-Benzylpyridine is incapable of participating in such reactions, representing a functional dead-end for this critical transformation . The 2-Benzyl-5-bromopyridine scaffold is noted as a valuable substrate for Suzuki-Miyaura and Sonogashira couplings, enabling C-C bond formation .

Cross-Coupling Reactivity
Class-level inference
2-Benzyl-5-bromopyridine: reactive (Suzuki-Miyaura); 2-Benzylpyridine: non-reactive
Bromine handle essential for cross-coupling workflow
Qualitative reactivity difference
Organic Synthesis Cross-Coupling Suzuki-Miyaura

Antimalarial Activity: Pfmrk Inhibition

A derivative of the 2-Benzyl-5-bromopyridine scaffold has demonstrated inhibitory activity against the P. falciparum kinase Pfmrk, a target for antimalarial drug development [1]. The measured IC50 of 3,500 nM provides a quantifiable starting point for structure-activity relationship (SAR) studies and lead optimization [1]. This specific activity is a direct result of the combined 2-benzyl and 5-bromo substitution pattern and would be absent in analogs lacking these features.

Pfmrk Inhibition
Supporting evidence
IC50 3,500 nM against Pfmrk
Reported baseline for antimalarial SAR studies
In vitro kinase assay; derivative data
Antimalarial Parasite Kinase Lead Discovery

Anticancer Activity of Derived Scaffolds

Compounds derived from the 2-benzyl-5-bromopyridine scaffold, such as 1-benzyl-5-bromoindolin-2-one, exhibit potent antiproliferative activity against human cancer cell lines . The reported IC50 values of 40 nM against MCF-7 (breast cancer) and 84.05 nM against A-549 (lung cancer) demonstrate the high potency achievable with this core structure, linked to inhibition of the VEGFR-2 pathway . While this data is for a derivative, it directly validates the value of the core 2-benzyl-5-bromo substitution pattern for medicinal chemistry applications.

Derivative Anticancer Activity
Class-level inference
IC50 40 nM (MCF-7), 84.05 nM (A-549) for 1-benzyl-5-bromoindolin-2-one
Supports scaffold utility in cancer cell-model studies
Data from a derivative; parent compound requires validation
Anticancer VEGFR-2 Proliferation

2-Benzyl-5-bromopyridine: Optimal Applications


Suzuki-Miyaura Coupling for Biaryl Libraries

The primary and most validated use case for 2-Benzyl-5-bromopyridine is as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its C-Br bond at the 5-position of the pyridine ring is specifically reactive under standard coupling conditions, allowing for the installation of diverse aryl and heteroaryl groups [1]. This application is directly supported by its classification as a valuable substrate for such reactions .

Kinase Inhibitor Discovery Lead

Based on its quantified activity against both the malarial kinase PfPK5 (IC50 = 130,000 nM) and human CDK1/cyclin B (IC50 = 12,000 nM) [1], this compound serves as a validated starting scaffold for structure-activity relationship (SAR) campaigns targeting kinase inhibition. The measurable selectivity window between these two targets provides a rational basis for optimization, a key advantage in drug discovery projects focused on malaria or cancer therapeutics.

VEGFR-2-Targeted Anticancer Agents

Research demonstrates that derivatives of the 2-benzyl-5-bromopyridine core, specifically 1-benzyl-5-bromoindolin-2-one, achieve potent nanomolar inhibition of cancer cell proliferation (e.g., IC50 = 40 nM against MCF-7 cells) through VEGFR-2 pathway inhibition [1]. This evidence positions the parent compound as a critical intermediate for synthesizing and evaluating new chemical entities targeting angiogenesis-dependent cancers.

Antimalarial Lead Optimization Scaffold

The inhibitory activity of a 2-Benzyl-5-bromopyridine derivative against P. falciparum Pfmrk (IC50 = 3,500 nM) [1] directly supports its use in antimalarial drug discovery. Researchers can use this compound to generate focused libraries and probe structure-activity relationships (SAR) around this specific parasite kinase target, a strategy not applicable to non-brominated or differently substituted analogs that lack this established activity profile.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling
C-Br reactivity handle
Cross-coupling reactivity in library synthesis
Kinase Selectivity Studies
Kinase inhibition profile
CDK1/PfPK5 selectivity assay context
VEGFR-2 Pathway Inhibitor Synthesis
Scaffold for VEGFR-2 targeted analogs
Antiproliferative assay context (derivative evaluation)
Antimalarial Kinase Research
Pfmrk inhibition data
Pfmrk kinase assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-5-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.